REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=O)[CH:5]=[N:6][CH:7]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C=O
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
8.27 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
The residue was washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C=1C=NC=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.69 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |